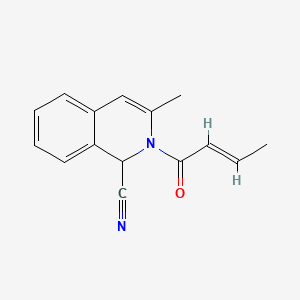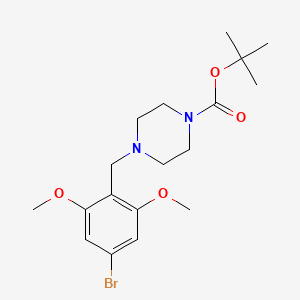
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development. This particular compound features a tert-butyl ester group, a bromine atom, and two methoxy groups attached to a benzyl moiety, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-bromo-2,6-dimethoxybenzyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the ester group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed:
- Substituted piperazine derivatives
- Oxidized or reduced benzyl derivatives
- Coupled products with various aryl or alkyl groups
科学研究应用
tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with various biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical Biology: Employed in the design of molecular probes for studying biological processes and interactions.
Material Science: Utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Pharmacology: Investigated for its potential effects on various biological targets, including enzymes and receptors.
作用机制
The mechanism of action of tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate depends on its specific application and target. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the piperazine ring and the bromine atom can enhance its binding affinity and selectivity towards certain biological targets. Additionally, the methoxy groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
相似化合物的比较
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(4-bromo-2,6-dimethoxybenzyl)piperazine-1-carboxylate is unique due to the presence of both bromine and methoxy groups on the benzyl moiety. This structural feature can enhance its reactivity and biological activity compared to other similar compounds. For instance, tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate lacks the methoxy groups, which may result in different pharmacological properties. Similarly, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have different substituents, leading to variations in their chemical reactivity and biological applications.
属性
分子式 |
C18H27BrN2O4 |
|---|---|
分子量 |
415.3 g/mol |
IUPAC 名称 |
tert-butyl 4-[(4-bromo-2,6-dimethoxyphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27BrN2O4/c1-18(2,3)25-17(22)21-8-6-20(7-9-21)12-14-15(23-4)10-13(19)11-16(14)24-5/h10-11H,6-9,12H2,1-5H3 |
InChI 键 |
OVEYYZGUKWZPQJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2OC)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1,2-propanediol](/img/structure/B13364854.png)
![6-Iodo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13364866.png)
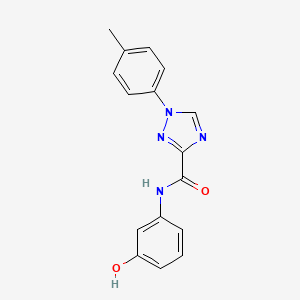
![(3S,4R)-4-[(2,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13364873.png)
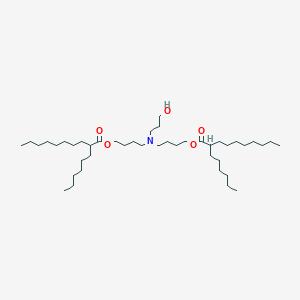
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364896.png)
![5-[4-Methoxy-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxylic acid](/img/structure/B13364913.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13364921.png)
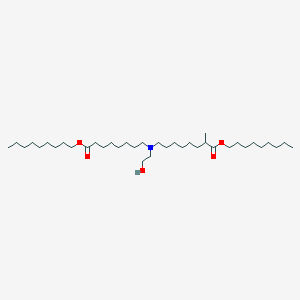
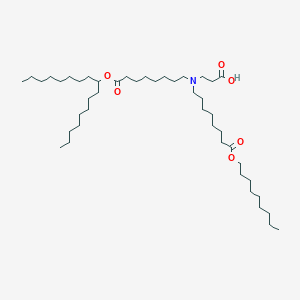
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364948.png)
![2-{2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B13364950.png)
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
